

analytical techniques for 3,4-dihydroquinazolin-2(1H)-one characterization

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Compound of Interest

Compound Name: 3,4-dihydroquinazolin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **3,4-dihydroquinazolin-2(1H)-one** core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.^{[1][2]} Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.^{[1][3][4][5]} Given its significance, the unambiguous structural characterization and purity assessment of newly synthesized **3,4-dihydroquinazolin-2(1H)-one** analogues are critical steps in the drug discovery and development pipeline. This application note provides a comprehensive guide to the essential analytical techniques required for the definitive characterization of this important heterocyclic motif.

Core Analytical Strategy: An Integrated Approach

A robust analytical workflow for **3,4-dihydroquinazolin-2(1H)-one** and its derivatives relies on the synergistic use of multiple analytical techniques. No single method can provide all the necessary information regarding structure, purity, and identity. The core strategy involves a combination of spectroscopic and chromatographic methods to build a complete and verifiable profile of the molecule.

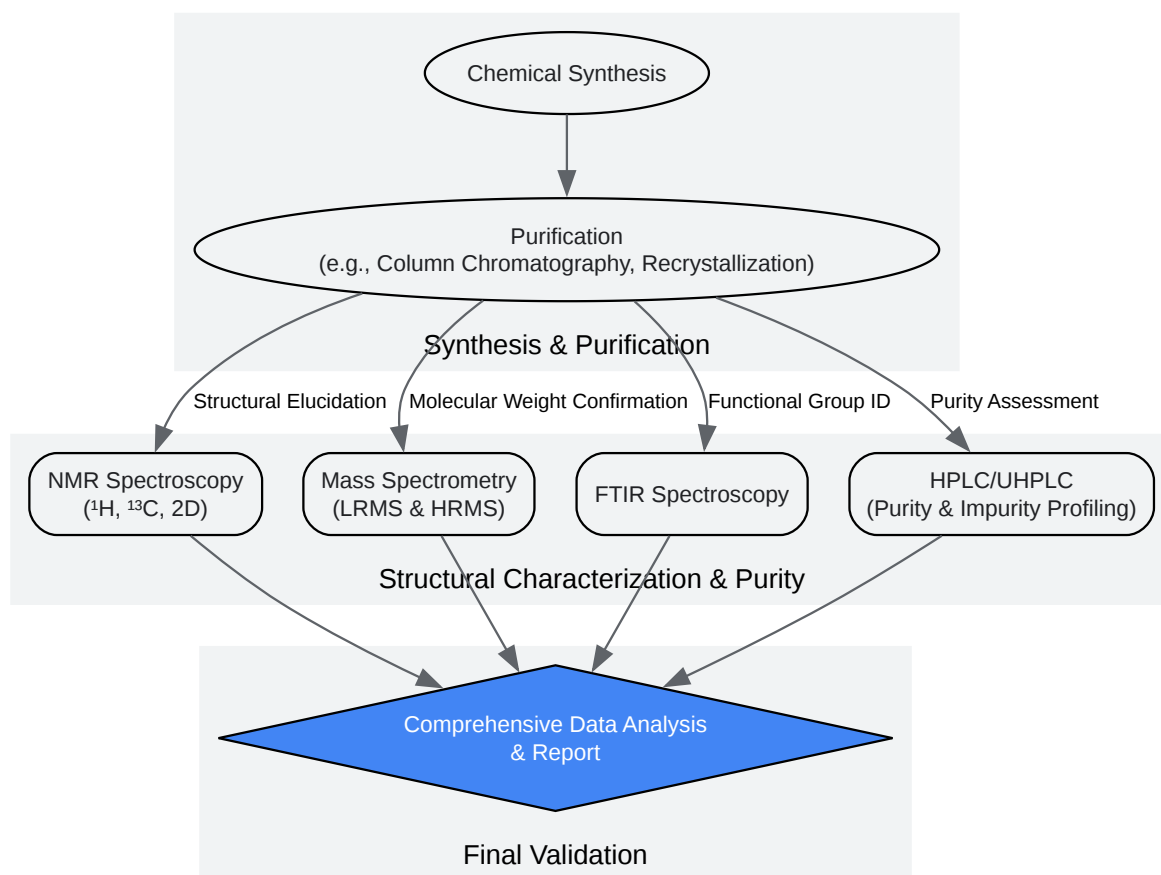


Figure 1: Integrated Analytical Workflow

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Caption: Integrated workflow for the characterization of **3,4-dihydroquinazolin-2(1H)-one**.

Part 1: Primary Spectroscopic Characterization

Spectroscopic techniques provide the foundational information for structural elucidation, confirming the presence of the core scaffold and the identity and placement of any substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous determination of the chemical structure of **3,4-dihydroquinazolin-2(1H)-one** derivatives. Both ¹H and ¹³C NMR are essential, and 2D

NMR experiments can resolve any structural ambiguities.[\[3\]](#)[\[4\]](#)[\[6\]](#)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key characteristic signals for the unsubstituted **3,4-dihydroquinazolin-2(1H)-one** scaffold are:

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |
|-------------------|---------------------------------|---------------|------------------------------------|
| N1-H | 8.0 - 9.5 | broad singlet | Exchangeable with D ₂ O |
| N3-H | 6.0 - 7.5 | broad singlet | Exchangeable with D ₂ O |
| C4-H ₂ | 4.2 - 4.8 | singlet | Methylene protons |
| Aromatic H | 6.5 - 7.5 | multiplets | Protons on the benzene ring |

Note: Chemical shifts are highly dependent on the solvent and substituents.[\[6\]](#)[\[7\]](#)

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|--------------------------------|---------------------------------|
| C2 (C=O) | 155 - 165 |
| C4 (CH ₂) | 40 - 50 |
| C4a, C8a (Aromatic Quaternary) | 120 - 145 |
| C5, C6, C7, C8 (Aromatic CH) | 115 - 135 |

2D NMR (COSY, HSQC, HMBC): For substituted derivatives, 2D NMR experiments are invaluable for confirming connectivity.

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings, crucial for assigning protons on the aromatic ring and on alkyl substituents.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the placement of substituents on the quinazolinone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[\[8\]](#)[\[9\]](#)

Ionization Techniques:

- Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, typically yielding the protonated molecule $[M+H]^+$.
- Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step for confirming the identity of a new compound.[\[7\]](#)

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for the **3,4-dihydroquinazolin-2(1H)-one** scaffold may involve cleavage of substituents or opening of the heterocyclic ring.[\[8\]](#)[\[10\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)

| Functional Group | Characteristic Wavenumber (cm ⁻¹) |
|-----------------------------|---|
| N-H Stretch (Amide & Amine) | 3400 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Urea) | 1700 - 1650 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1350 - 1200 |

Part 2: Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of **3,4-dihydroquinazolin-2(1H)-one** derivatives.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Typical RP-HPLC Conditions:

- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA
- Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV detector, typically at 254 nm or a wavelength corresponding to the compound's λ_{max}.

Purity is generally reported as the area percentage of the main peak. For regulatory filings, a more rigorous impurity profiling and method validation according to ICH guidelines is required.

Part 3: Experimental Protocols

Protocol: Sample Preparation for NMR and MS

- Weigh approximately 5-10 mg of the purified **3,4-dihydroquinazolin-2(1H)-one** derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of organic compounds and the amide/amine protons are often well-resolved.
- For MS analysis, prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for LC-MS analysis.

Protocol: Standard RP-HPLC Purity Assay

This protocol provides a general starting point for purity analysis. Method optimization will likely be required for specific derivatives.

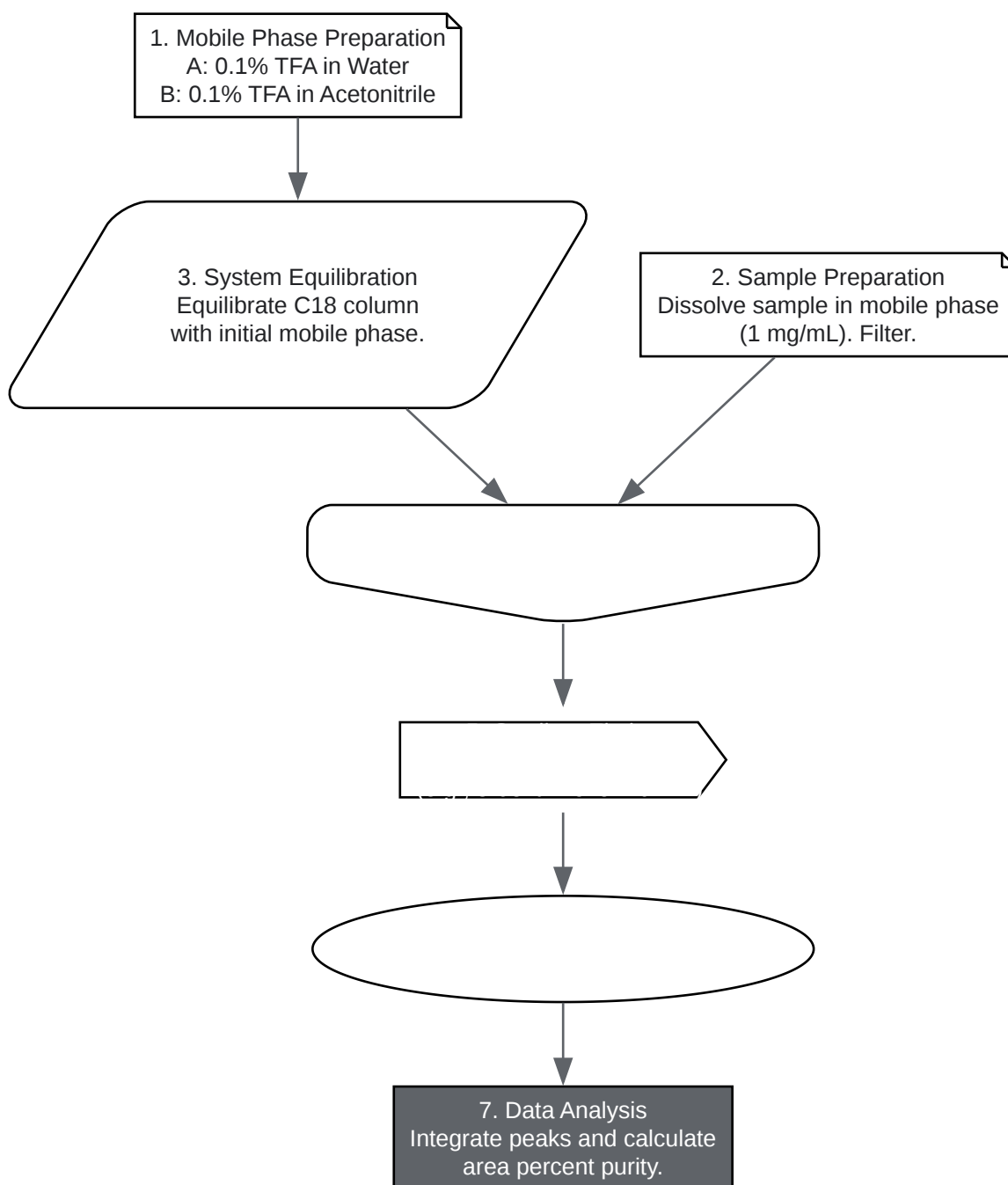


Figure 2: HPLC Purity Analysis Protocol

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Caption: Step-by-step protocol for HPLC purity analysis.

- Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.[14]

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.^[14]
- Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column (e.g., 5 μ m, 4.6 x 250 mm).
- Chromatographic Conditions:
 - Set the flow rate to 1.0 mL/min.
 - Set the column temperature to 25 °C.
 - Set the UV detection wavelength to 254 nm or the λ_{max} of the compound.
- Analysis: Inject 10 μ L of the prepared sample and record the chromatogram.
- Calculation: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Conclusion

The structural confirmation and purity assessment of **3,4-dihydroquinazolin-2(1H)-one** derivatives require a multi-faceted analytical approach. The combination of NMR for detailed structural elucidation, mass spectrometry for molecular weight and formula confirmation, FTIR for functional group identification, and HPLC for purity determination provides a comprehensive and reliable characterization. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in the field of medicinal chemistry and drug development.

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